4-bromo-N-(3-hydroxypropyl)-3-methylbenzenesulfonamide
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Overview
Description
4-bromo-N-(3-hydroxypropyl)-3-methylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(3-hydroxypropyl)-3-methylbenzenesulfonamide typically involves the following steps:
Sulfonation: The sulfonamide group is introduced by reacting the brominated benzene derivative with chlorosulfonic acid (ClSO3H) to form the sulfonyl chloride intermediate, which is then reacted with a suitable amine to form the sulfonamide.
Hydroxypropylation: The hydroxypropyl group is introduced through nucleophilic substitution, where the sulfonamide is reacted with 3-chloropropanol under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: for bromination and sulfonation steps.
Purification techniques: such as recrystallization or chromatography to obtain high-purity products.
Quality control measures: to ensure consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(3-hydroxypropyl)-3-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carboxylic acid derivative using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide, NaOH).
Major Products Formed
Oxidation: Formation of 4-carboxy-N-(3-hydroxypropyl)-3-methylbenzenesulfonamide.
Reduction: Formation of N-(3-hydroxypropyl)-3-methylbenzenesulfonamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-bromo-N-(3-hydroxypropyl)-3-methylbenzenesulfonamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new antibiotics or anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-bromo-N-(3-hydroxypropyl)-3-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-bromo-N-(3-chloropropyl)benzenesulfonamide: Similar structure but with a chloropropyl group instead of a hydroxypropyl group.
4-bromo-N-(2-hydroxyethyl)benzenesulfonamide: Similar structure but with a hydroxyethyl group instead of a hydroxypropyl group.
4-bromo-N-(3-hydroxypropyl)benzamide: Similar structure but with a benzamide core instead of a benzenesulfonamide core.
Uniqueness
4-bromo-N-(3-hydroxypropyl)-3-methylbenzenesulfonamide is unique due to the presence of both a hydroxypropyl group and a methyl group on the benzenesulfonamide core
Properties
Molecular Formula |
C10H14BrNO3S |
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Molecular Weight |
308.19 g/mol |
IUPAC Name |
4-bromo-N-(3-hydroxypropyl)-3-methylbenzenesulfonamide |
InChI |
InChI=1S/C10H14BrNO3S/c1-8-7-9(3-4-10(8)11)16(14,15)12-5-2-6-13/h3-4,7,12-13H,2,5-6H2,1H3 |
InChI Key |
OJXJYZOMOQLQJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCCCO)Br |
Origin of Product |
United States |
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